REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1CO.[CH3:14]C(C1C2C(=CC=CC=2)C=CC=1)=O>>[CH:1]([C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1)=[CH2:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C2=CC=CC=C2C=C1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=CC2=CC=CC=C21
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The crude hydrogenated product may therefore be treated
|
Type
|
CUSTOM
|
Details
|
to recover the desired methylnaphthyl carbinol in a relatively pure form
|
Type
|
DISTILLATION
|
Details
|
by distilling the crude hydrogenation product at a pressure sufficiently below atmospheric
|
Type
|
CUSTOM
|
Details
|
to give a temperature below that which substantial dehydration of the methylnaphthyl carbinol
|
Type
|
CUSTOM
|
Details
|
is produced can
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC2=CC=CC=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |